molecular formula C14H15FN2O2 B12047279 Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12047279
M. Wt: 262.28 g/mol
InChI Key: IIRKRPQBHFZMMD-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C14H15FN2O2. This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzyl group and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides stability and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens or alkyl groups can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-10(2)17(16-13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3

InChI Key

IIRKRPQBHFZMMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)F

Origin of Product

United States

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